3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride
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Overview
Description
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride is a compound that features a diazirine ring, an alkyne group, and an amine group. This compound is of significant interest in chemical biology and medicinal chemistry due to its unique structural properties, which allow it to act as a photoaffinity label. Photoaffinity labels are used to study molecular interactions by forming covalent bonds with target molecules upon activation by light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of an alkyne with a diazo compound under UV light.
Attachment of the Alkyne Group: The alkyne group is introduced through a coupling reaction, such as a Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides or sulfonates.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction products include alkenes or alkanes.
Substitution: Substitution reactions yield various amine derivatives.
Scientific Research Applications
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites in enzymes.
Medicine: Utilized in drug discovery to identify potential drug targets and understand drug-receptor interactions.
Industry: Applied in the development of new materials and chemical probes for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The alkyne group can also participate in click chemistry reactions, further expanding its utility in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride is unique due to its combination of a diazirine ring, an alkyne group, and an amine group. This combination allows it to act as both a photoaffinity label and a click chemistry reagent, making it highly versatile for various scientific applications.
Properties
CAS No. |
2731010-01-6 |
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Molecular Formula |
C8H14ClN3 |
Molecular Weight |
187.67 g/mol |
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-3-5-8(10-11-8)6-4-7-9;/h1H,3-7,9H2;1H |
InChI Key |
GZDZESWVDCFEDX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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